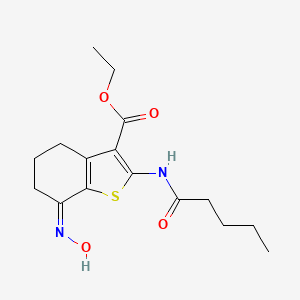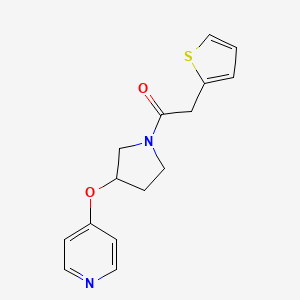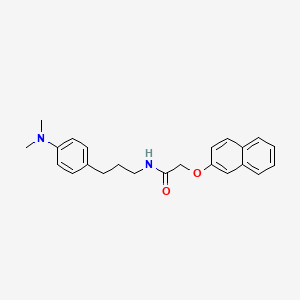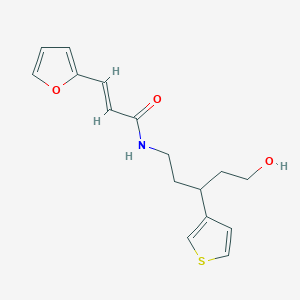![molecular formula C15H21BO3 B2904177 1-[4-甲基-3-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)苯基]乙酮 CAS No. 1362243-63-7](/img/structure/B2904177.png)
1-[4-甲基-3-(4,4,5,5-四甲基-1,3,2-二恶杂硼烷-2-基)苯基]乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone” is a chemical substance that is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is also known as a pinacol ester of phenylboronic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a phenyl group attached to an ethanone group, which is further attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The empirical formula of this compound is C12H17BO2 .Chemical Reactions Analysis
This compound can undergo several chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is an oil-like substance at room temperature . It has a molecular weight of 208.065 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.科学研究应用
Organic Synthesis: Cross-Coupling Reactions
Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This compound, with its boronate group, can couple with various halides or triflates under palladium catalysis to synthesize diverse biaryl structures. These structures are significant in pharmaceuticals and agrochemicals .
Drug Discovery: Lead Optimization
In medicinal chemistry, boronic esters serve as intermediates for lead optimization. The steric and electronic properties of the “1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone” can be fine-tuned to improve the binding affinity and selectivity of potential drug candidates .
Material Science: Polymer Synthesis
This compound can be used in the synthesis of novel polymers. By incorporating boronic esters into polymer backbones, researchers can impart unique properties such as self-healing, responsiveness to stimuli, and dynamic covalent bonding capabilities .
Sensor Technology: Detection of Diols
Boronic esters form reversible covalent complexes with diols, including sugars. This property allows “1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone” to be used in the development of sensors for glucose monitoring, which is crucial for diabetes management .
Catalysis: Asymmetric Synthesis
The chiral nature of certain boronic esters enables their use in asymmetric synthesis. They can induce chirality in the synthesis of optically active compounds, which is essential for creating enantiomerically pure pharmaceuticals .
Bioconjugation: Labeling of Biomolecules
Boronic esters can react with cis-diols on the surface of biomolecules, facilitating their use in bioconjugation strategies. This compound can be used to label proteins or carbohydrates, aiding in the study of biological processes and diagnostics .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, boronic esters are used to synthesize organic semiconductors. These materials are key components in OLEDs, which are used in displays for various electronic devices .
Environmental Science: Heavy Metal Detection
The boronate group in boronic esters can chelate heavy metals, making them useful in environmental monitoring. “1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone” could potentially be employed in the detection and removal of heavy metals from water sources .
Each application leverages the unique reactivity and versatility of the boronic ester functional group, demonstrating the broad utility of this compound in scientific research. The specific applications mentioned above are based on the general properties of boronic esters and the potential of the compound , derived from the information available in the literature and product descriptions .
作用机制
Target of Action
It’s known that similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that similar compounds have been used in the synthesis of pi3 kinase inhibitors . PI3 kinases are involved in multiple cellular functions, including cell growth and proliferation, cell survival, intracellular trafficking, and cell migration.
Result of Action
If it’s used in the synthesis of pi3 kinase inhibitors, it could potentially contribute to the inhibition of cell growth and proliferation, promoting cell death in certain cancer cells .
属性
IUPAC Name |
1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-7-8-12(11(2)17)9-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEPBUQAMZVFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
CAS RN |
1362243-63-7 |
Source


|
| Record name | 1-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2904096.png)






![N-(3-chlorophenyl)-2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2904105.png)

![5-(3-bromobenzoyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2904107.png)


![N-(4-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2904114.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(3-chlorobenzoyl)sulfanyl]propanoate](/img/structure/B2904115.png)